molecular formula C19H27FN2O2S B2811467 3-fluoro-4-methoxy-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide CAS No. 2034523-98-1

3-fluoro-4-methoxy-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2811467
CAS No.: 2034523-98-1
M. Wt: 366.5
InChI Key: FNAMCPXWNKFUJN-UHFFFAOYSA-N
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Description

3-fluoro-4-methoxy-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide is a complex organic compound characterized by its unique structural features, including a fluorine atom, a methoxy group, and a thiopyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methoxy-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. Key steps may include:

  • Fluorination: : Introduction of the fluorine atom at the 3-position of the benzene ring.

  • Methoxylation: : Addition of the methoxy group at the 4-position.

  • Piperidinyl Formation: : Construction of the piperidinyl group with the tetrahydro-2H-thiopyran moiety.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. This requires careful control of reaction conditions, such as temperature, pressure, and the use of specific catalysts to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of functional groups to more oxidized forms.

  • Reduction: : Reduction of specific functional groups.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry and Biology

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis. In biology, it has been studied for its potential biological activity, including its role in enzyme inhibition and receptor binding.

Medicine

In the medical field, 3-fluoro-4-methoxy-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide is being explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting various diseases.

Industry

In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in material science and chemical engineering.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. It may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 4-fluoro-3-methoxy-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide

  • 3-fluoro-4-methoxy-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzamide

Uniqueness

3-fluoro-4-methoxy-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide stands out due to its specific structural features, such as the presence of the thiopyran ring, which imparts unique chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27FN2O2S/c1-24-18-3-2-15(12-17(18)20)19(23)21-13-14-4-8-22(9-5-14)16-6-10-25-11-7-16/h2-3,12,14,16H,4-11,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNAMCPXWNKFUJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2CCN(CC2)C3CCSCC3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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